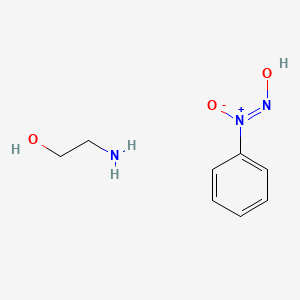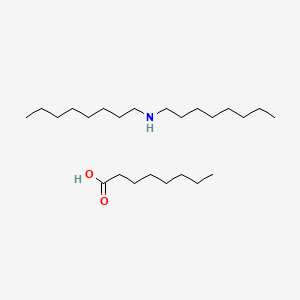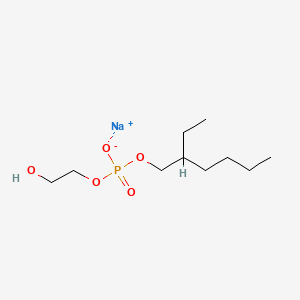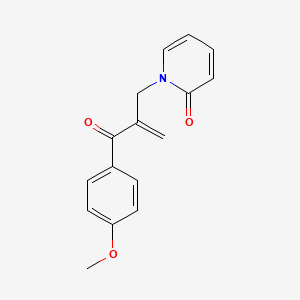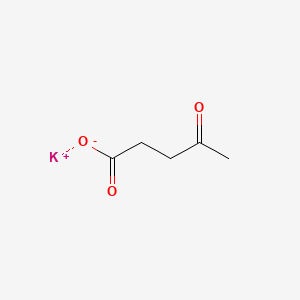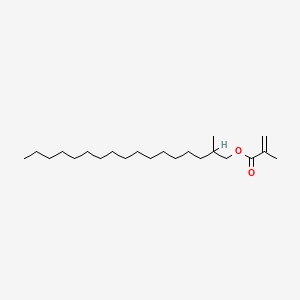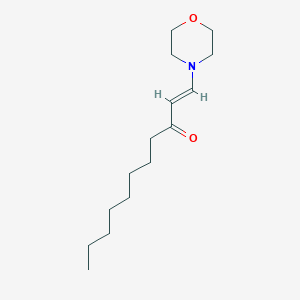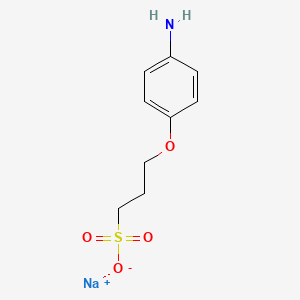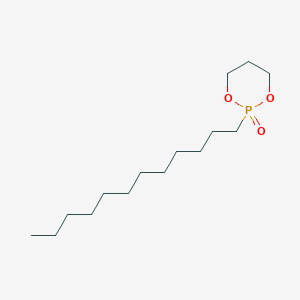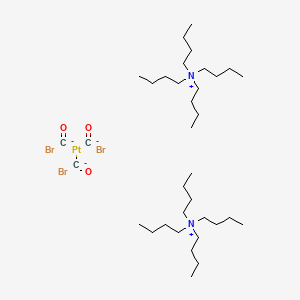
N,N-Dibutyloctadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyloctadecenamide is an organic compound with the chemical formula C26H51NO. It is known for its unique structure, which includes a long hydrocarbon chain and an amide functional group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dibutyloctadecenamide can be synthesized through the reaction of octadecenoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyloctadecenamide undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted amides.
Aplicaciones Científicas De Investigación
N,N-Dibutyloctadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyloctadecenamide involves its interaction with biological membranes due to its amphiphilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and efficacy of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a base in organic synthesis.
N,N-Dimethylformamide: A solvent with similar amide functionality but different applications.
N,N-Dimethylacetamide: Another solvent with similar properties to N,N-Dimethylformamide.
Uniqueness
N,N-Dibutyloctadecenamide is unique due to its long hydrocarbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surface activity, such as surfactants and emulsifiers, setting it apart from other amides like N,N-Dimethylformamide and N,N-Dimethylacetamide.
Propiedades
Número CAS |
94247-60-6 |
|---|---|
Fórmula molecular |
C26H51NO |
Peso molecular |
393.7 g/mol |
Nombre IUPAC |
(E)-N,N-dibutyloctadec-2-enamide |
InChI |
InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h22-23H,4-21,24-25H2,1-3H3/b23-22+ |
Clave InChI |
BDCIMPVVHVHFAW-GHVJWSGMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C(=O)N(CCCC)CCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



